molecular formula C20H18BrN5O2 B2557448 N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260935-18-9

N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2557448
CAS RN: 1260935-18-9
M. Wt: 440.301
InChI Key: LIQSOEZXMXWJHO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a triazoloquinoxaline core, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely add significant steric bulk, while the isopropyl and acetamide groups could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility .

Scientific Research Applications

Synthesis and Characterization of Phthalocyanines

This compound finds application in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines. Phthalocyanines are macrocyclic compounds with a central metal ion coordinated by peripheral aromatic rings. They exhibit interesting optical, electronic, and catalytic properties. Researchers use this compound as a building block to create novel phthalocyanine derivatives for various applications, including photodynamic therapy, solar cells, and sensors .

Phthalocyanine-Fullerene Dyads

In addition to phthalocyanines, this compound plays a role in the synthesis and characterization of phthalocyanine-fullerene dyads. Fullerene derivatives, such as C60, are spherical carbon cages with unique electronic properties. By linking phthalocyanines with fullerenes, researchers aim to create hybrid materials with enhanced light-harvesting capabilities, charge separation efficiency, and potential applications in organic photovoltaics and optoelectronics .

Solubility and Storage Considerations

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazoloquinoxaline derivatives have been studied for their potential as antiviral, anticancer, and anti-inflammatory agents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and purification. Additionally, computational studies could be used to predict its physical and chemical properties .

properties

IUPAC Name

N-(3-bromophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-12(2)18-23-24-19-20(28)25(15-8-3-4-9-16(15)26(18)19)11-17(27)22-14-7-5-6-13(21)10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQSOEZXMXWJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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